Cas no 82414-64-0 (Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI))
Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI)
- 6-KETO PROSTAGLANDIN F1ALPHA-D4
- 6-keto Prostaglandin F1α-d4
- PD020319
- 6k-Prostaglandin F1alpha-d4
- (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid
- A-d4
- 9S,11R,15S-trihydroxy-6-oxo-13E-prostenoic acid (3,3,4,4-d4)
- HY-113358S
- 3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
- DTXSID901144797
- Prost-13-en-1-oic-3,3,4,4-d4acid,9,11,15-trihydroxy-6-oxo-,(9a,11a,13e,15s)-(9ci)
- 6k-PGF1alpha-d4
- CS-0129150
- LMFA03010037
- 82414-64-0
- 6-keto Prostaglandin F1
- 6-keto PGF1alpha-d4
- (9I+/-,11I+/-,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid
-
- Inchi: 1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i5D2,6D2
- InChI Key: KFGOFTHODYBSGM-GKZGVFJGSA-N
- SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1CC(CC([2H])([2H])C([2H])([2H])CC(=O)O)=O)O
Computed Properties
- Exact Mass: 374.26064578g/mol
- Monoisotopic Mass: 374.26064578g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 13
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 115Ų
Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912752-50μg |
6-keto Prostaglandin F1α-d4 (6-keto PGF1α-d4) |
82414-64-0 | 98% | 50μg |
¥2,332.00 | 2022-01-14 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21924-1mg |
6-keto Prostaglandin F1α-d4 |
82414-64-0 | 98% | 1mg |
¥17996.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21924-25ug |
6-keto Prostaglandin F1α-d4 |
82414-64-0 | 98% | 25ug |
¥780.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21924-50ug |
6-keto Prostaglandin F1α-d4 |
82414-64-0 | 98% | 50ug |
¥1400.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21924-100ug |
6-keto Prostaglandin F1α-d4 |
82414-64-0 | 98% | 100ug |
¥2540.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221103-25µg |
6-keto Prostaglandin F1α-d4, |
82414-64-0 | ≥99% deuterated forms (d1-d4) | 25µg |
¥737.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221103A-50µg |
6-keto Prostaglandin F1α-d4, |
82414-64-0 | ≥99% deuterated forms (d1-d4) | 50µg |
¥1399.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221103-25 µg |
6-keto Prostaglandin F1α-d4, |
82414-64-0 | ≥99% deuterated forms (d1-d4) | 25µg |
¥737.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221103A-50 µg |
6-keto Prostaglandin F1α-d4, |
82414-64-0 | ≥99% deuterated forms (d1-d4) | 50µg |
¥1,399.00 | 2023-07-11 | |
| 1PlusChem | 1P00G3OE-1mg |
6-KETO PROSTAGLANDIN F1ALPHA-D4 |
82414-64-0 | ≥99% deuterated forms (d1-d4) | 1mg |
$1905.00 | 2025-02-27 |
Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI) Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI)
Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI)
The compound with CAS No. 82414-64-0 is a highly specialized organic molecule known as Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI). This compound belongs to the class of prostaglandins and has been extensively studied for its biological activities and potential therapeutic applications. The structure of this molecule is characterized by a complex arrangement of functional groups and stereochemistry that contribute to its unique properties.
Recent studies have highlighted the role of this compound in various physiological processes. For instance, research has shown that it plays a significant role in inflammation and immune response. The prostaglandin moiety within the molecule is known to bind to specific receptors in the body, triggering cascades of cellular responses. This makes it a promising candidate for drug development in the treatment of inflammatory diseases such as arthritis and asthma.
The synthesis of Prost-13-en-1-oic-3,3,4,4-d4acid has been a topic of interest in organic chemistry. Researchers have developed novel methods to synthesize this compound with high stereoselectivity. One such method involves the use of enantioselective catalysis to achieve the desired stereochemistry at the (9a) and (15S) positions. These advancements have significantly improved the yield and purity of the compound.
In terms of applications beyond medicine,Prost-13-en-1-oic acid has also found use in biochemistry research. Its deuterated form (indicated by the d4 in its name) makes it an ideal tool for studying metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy (NMR). This has provided valuable insights into the metabolism of prostaglandins in vivo.
Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential interactions between this molecule and various drug targets. These findings are being utilized to design more effective drugs with fewer side effects.
Despite its promising potential,Prost- derivatives face challenges in terms of bioavailability and stability. Researchers are actively exploring ways to improve these properties through chemical modifications. For example,the introduction of lipid-soluble groups or the use of prodrug strategies are being investigated to enhance its pharmacokinetic profile.
In conclusion,CAS No. 824Prost derivatives like Prost-en represent an exciting area of research with wide-ranging applications in medicine and biochemistry.The combination of advanced synthetic methods and computational tools is paving the way for new discoveries that could revolutionize treatment options for various diseases.
82414-64-0 (Prost-13-en-1-oic-3,3,4,4-d4acid, 9,11,15-trihydroxy-6-oxo-, (9a,11a,13E,15S)- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)